2,9-Dimethylfluorene
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Overview
Description
2,9-Dimethylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two methyl groups attached to the fluorene core at the 2 and 9 positions. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination and Methylation: One common method for synthesizing 2,9-Dimethylfluorene involves the bromination of fluorene to produce 2-bromofluorene, followed by methylation using iodomethane in the presence of a base such as potassium hydroxide.
Dimethyl Carbonate Method: Another method involves the use of dimethyl carbonate as a methylating agent under alkaline conditions.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or sulfonic acids under controlled temperatures.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or sulfonated fluorenes.
Scientific Research Applications
2,9-Dimethylfluorene has a wide range of applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electron delocalization and fluorescence properties.
Fluorescent Sensors: The compound’s unique fluorescence behavior makes it suitable for use in sensors that detect various chemical and environmental changes.
Material Science: It is employed in the development of non-linear optical materials and conducting polymers.
Biological Research:
Mechanism of Action
The mechanism by which 2,9-Dimethylfluorene exerts its effects is primarily through its ability to participate in π-electron conjugation. This property allows it to interact with various molecular targets and pathways, particularly in organic electronic applications. The compound’s fluorescence and electron delocalization are key factors in its functionality in devices such as OLEDs and sensors .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: Similar in structure but with methyl groups at the 9 position only.
2-Bromo-9,9-dimethylfluorene: A brominated derivative used in further synthetic applications.
9,9-Dimethylfluorene-2,7-dicarboxylic acid: A carboxylated derivative used in coordination polymers.
Uniqueness
2,9-Dimethylfluorene is unique due to the specific positioning of its methyl groups, which enhances its electron delocalization and fluorescence properties. This makes it particularly valuable in applications requiring high-efficiency light emission and electronic conductivity.
Properties
CAS No. |
21846-26-4 |
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Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,9-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-8-14-13-6-4-3-5-12(13)11(2)15(14)9-10/h3-9,11H,1-2H3 |
InChI Key |
GCNYNTICGFOVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C |
Origin of Product |
United States |
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